molecular formula C29H28FN3O5S B11075772 Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(2-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(2-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11075772
M. Wt: 549.6 g/mol
InChI Key: NHWMEFFENYBCIR-UHFFFAOYSA-N
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Description

ETHYL 4-[4-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-3-(2-FLUOROBENZYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxy group, a fluorobenzyl group, and an imidazolidinyl core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-3-(2-FLUOROBENZYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:

    Formation of the imidazolidinyl core: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions.

    Introduction of the ethoxy group: This is achieved through nucleophilic substitution reactions.

    Addition of the fluorobenzyl group: This step typically involves the use of fluorobenzyl halides in the presence of a base.

    Final coupling: The intermediate compounds are then coupled to form the final product under specific conditions, such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-3-(2-FLUOROBENZYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, bases, acids.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[4-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-3-(2-FLUOROBENZYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-3-(2-FLUOROBENZYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[4-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-3-(2-FLUOROBENZYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE is unique due to its specific combination of functional groups and its imidazolidinyl core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C29H28FN3O5S

Molecular Weight

549.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C29H28FN3O5S/c1-3-37-23-15-11-21(12-16-23)31-26(34)17-25-27(35)33(22-13-9-19(10-14-22)28(36)38-4-2)29(39)32(25)18-20-7-5-6-8-24(20)30/h5-16,25H,3-4,17-18H2,1-2H3,(H,31,34)

InChI Key

NHWMEFFENYBCIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3F)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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